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Compound of Interest

Compound Name: Fevipiprant

Cat. No.: B1672611

Fevipiprant Clinical Trials: A Technical Support
Resource

This technical support center provides researchers, scientists, and drug development
professionals with detailed information regarding the clinical development of Fevipiprant, with
a specific focus on the doses evaluated in Phase 3 trials and their efficacy.

Frequently Asked Questions (FAQSs)

Q1: What was the rationale for selecting the 150 mg and 450 mg doses for the Fevipiprant
Phase 3 trials?

The selection of the 150 mg once-daily dose for the Phase 3 clinical trial program was based
on the results of a preceding Phase 2 dose-ranging study. This study evaluated a wide range of
once-daily (1 mg to 450 mg) and twice-daily (2 mg to 150 mg) doses in patients with allergic
asthma. The 150 mg once-daily and 75 mg twice-daily doses showed the most favorable
improvement in pre-dose Forced Expiratory Volume in 1 second (FEV1) compared to
placebo[1][2][3]. The 150 mg dose was considered the lowest dose providing maximal efficacy
in this earlier trial[4]. The 450 mg dose was also included in the later LUSTER Phase 3 trials to
explore the potential for greater efficacy at a higher dose in patients with severe asthma|5].

Q2: Did the Phase 3 trials demonstrate the efficacy of the selected Fevipiprant doses?
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The comprehensive Phase 3 clinical trial program for Fevipiprant, which included the ZEAL-1,
ZEAL-2, LUSTER-1, and LUSTER-2 studies, ultimately did not demonstrate a statistically
significant clinical benefit for the investigated doses in the target populations.

In the replicate ZEAL-1 and ZEAL-2 trials, Fevipiprant at a dose of 150 mg once daily did not
lead to a significant improvement in the primary endpoint of pre-dose FEV1 change from
baseline after 12 weeks of treatment compared to placebo in patients with uncontrolled
asthma.

The LUSTER-1 and LUSTER-2 trials evaluated both 150 mg and 450 mg once-daily doses in
patients with severe asthma. These studies also failed to meet their primary endpoint of a
significant reduction in the annual rate of moderate-to-severe asthma exacerbations. While
some modest reductions in exacerbation rates were observed with the 450 mg dose, these
findings were not statistically significant after adjusting for multiple testing.

Q3: Was the Fevipiprant dose in Phase 3 trials considered optimal for efficacy?

Based on the outcomes of the Phase 3 trials, the selected doses of 150 mg and 450 mg of
Fevipiprant were not optimal for achieving the desired efficacy in the studied asthma
populations. The lack of significant clinical improvement in lung function and exacerbation rates
suggests that either the doses were insufficient, the drug has limited efficacy in these patient
groups, or the targeted mechanism is not as central to the pathophysiology of the broad
asthma populations studied as initially hypothesized. A meta-analysis of the trials concluded
that while there were some statistically significant improvements in certain parameters, these
benefits did not translate into clinical importance.

Q4: What was the safety and tolerability profile of Fevipiprant in Phase 3 trials?

Fevipiprant was generally well-tolerated in the Phase 3 trials at both the 150 mg and 450 mg
doses. The incidence of adverse events and serious adverse events was comparable between
the Fevipiprant and placebo groups. Common side effects reported were generally mild to
moderate and included headache and nasopharynagitis.

Data Presentation

Table 1. Summary of Fevipiprant Phase 3 ZEAL-1 and ZEAL-2 Trials
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Trial Identifier Dose : Conclusion
Endpoint Outcome
No statistically )
o Did not
Change from significant
o ] demonstrate
ZEAL-1 150 mg once baseline in pre- difference o
) significant
(NCT03215758) daily dose FEV1at12 compared to ) )
improvement in
weeks placebo )
lung function.
(p=0.088)
No statistically _
o Did not
Change from significant
o ) demonstrate
ZEAL-2 150 mg once baseline in pre- difference o
) significant
(NCT03226392) daily dose FEV1at12 compared to

weeks
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(p=0.214)

improvement in

lung function.

Table 2: Summary of Fevipiprant Phase 3 LUSTER-1 and LUSTER-2 Trials

Key Efficacy
. . Primary Outcome ]
Trial Identifier Doses ) Conclusion
Endpoint (Overall
Population)
No statistically
Annualized rate significant
LUSTER-1 150 mg & 450 of moderate to reduction for Did not meet
(NCT02555683) mg once daily severe asthma either dose primary endpoint.
exacerbations compared to
placebo.
No statistically
Annualized rate significant
LUSTER-2 150 mg & 450 of moderate to reduction for Did not meet
(NCT02563067) mg once daily severe asthma either dose primary endpoint.
exacerbations compared to
placebo.
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Experimental Protocols

Key Experiment: Phase 3, Randomized, Double-Blind,
Placebo-Controlled Clinical Trials (ZEAL-1 & ZEAL-2)

o Objective: To assess the efficacy and safety of Fevipiprant 150 mg once daily added to
standard-of-care asthma therapy.

o Patient Population: Adults and adolescents (=12 years) with uncontrolled asthma.

« Intervention: Participants were randomized to receive either Fevipiprant 150 mg or a
matching placebo, taken orally once daily for 12 weeks.

o Primary Efficacy Endpoint: The change from baseline in pre-dose pre-bronchodilator FEV1 at
the end of the 12-week treatment period.

o Secondary Efficacy Endpoints: Included changes in daytime asthma symptom score, total
daily short-acting -agonist (SABA) use, and Asthma Quality of Life Questionnaire
(AQLQ+12) score.

e Analysis: Efficacy was analyzed in the full analysis set, which included all randomized
patients who received at least one dose of the study drug.

Key Experiment: Phase 3, Randomized, Double-Blind,
Placebo-Controlled Clinical Trials (LUSTER-1 &
LUSTER-2)

¢ Objective: To evaluate the efficacy and safety of Fevipiprant in reducing asthma
exacerbations in patients with severe asthma.

o Patient Population: Patients aged 12 years or older with uncontrolled severe asthma,
stratified by peripheral blood eosinophil counts (<250 cells per uL or 2250 cells per pL).

¢ Intervention: Patients were randomly assigned in a 1:1:1 ratio to receive once-daily
Fevipiprant 150 mg, Fevipiprant 450 mg, or placebo for 52 weeks, in addition to their
standard of care therapy.
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e Primary Efficacy Endpoint: The annualized rate of moderate to severe asthma
exacerbations.

e Analysis: The primary efficacy analysis was conducted on the overall study population and
the subgroup of patients with high blood eosinophil counts (=250 cells per pL).

Visualizations

Fevipiprant Mechanism of Action: DP2 Receptor
Antagonism

Fevipiprant is a selective antagonist of the prostaglandin D2 (PGD2) receptor 2, also known
as the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2).
PGD2 is a key lipid mediator released primarily from mast cells during an allergic inflammatory
response. By binding to the DP2 receptor on various immune cells, including T helper 2 (Th2)
cells, eosinophils, and type 2 innate lymphoid cells (ILC2s), PGD2 promotes their activation
and recruitment to the airways, contributing to the characteristic inflammation and symptoms of
asthma. Fevipiprant competitively blocks this interaction, thereby aiming to reduce the
inflammatory cascade.
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Caption: Fevipiprant blocks the PGD2-DP2 receptor signaling pathway.
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Logical Flow of Fevipiprant Clinical Development for
Efficacy Assessment

The clinical development of Fevipiprant for asthma followed a logical progression from dose-
finding studies to large-scale efficacy trials. The initial Phase 2 studies were designed to
identify a potentially effective and safe dose range. Based on these findings, specific doses
were selected for the more extensive and rigorous Phase 3 trials, which aimed to confirm the
clinical efficacy and safety in broader patient populations. The ultimate failure of the Phase 3
trials to meet their primary endpoints led to the discontinuation of the drug's development for

asthma.
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Caption: Logical progression of Fevipiprant's clinical trial phases.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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